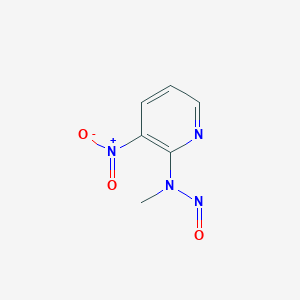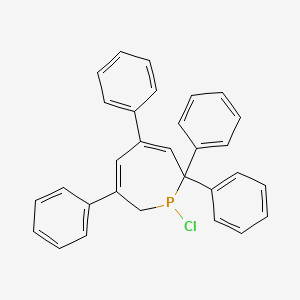
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine is a complex organophosphorus compound characterized by its unique structure and chemical properties
Preparation Methods
The synthesis of 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophosphine with tetraphenylcyclopentadienone under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Scientific Research Applications
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, which could have implications in drug development.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal centers and altering their reactivity. This interaction can modulate the activity of enzymes or catalytic processes, leading to various biochemical and industrial applications.
Comparison with Similar Compounds
1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine can be compared with other organophosphorus compounds, such as triphenylphosphine and tetraphenylphosphonium chloride While these compounds share some similarities in their phosphorus-containing structures, this compound is unique due to its specific substitution pattern and the presence of the chlorine atom
Similar Compounds
- Triphenylphosphine
- Tetraphenylphosphonium chloride
- Diphenylphosphine
Properties
CAS No. |
110798-32-8 |
|---|---|
Molecular Formula |
C30H24ClP |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-chloro-3,5,7,7-tetraphenyl-2H-phosphepine |
InChI |
InChI=1S/C30H24ClP/c31-32-23-27(25-15-7-2-8-16-25)21-26(24-13-5-1-6-14-24)22-30(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22H,23H2 |
InChI Key |
OTYDSQRCHSHDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=CC(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


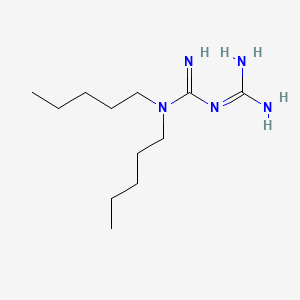
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


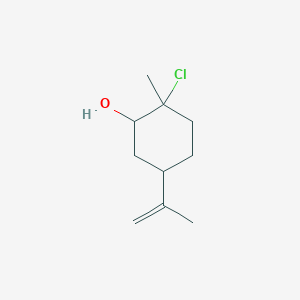
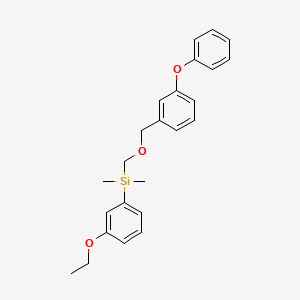
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
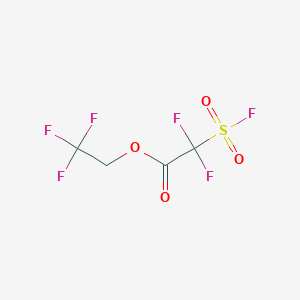
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)
